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Compound of Interest

Compound Name: Benzyl 2-bromoethyl ether

Cat. No.: B032766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
2-bromoethyl ether (CAS No. 1462-37-9), a key intermediate in organic synthesis. The
document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data in a structured format, alongside generalized experimental protocols
for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Benzyl 2-bromoethyl ether.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy_

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.39-7.27 m 5H CéHs-
4.58 S 2H -CH2-Ph
3.80 t 2H -O-CHz-
3.52 t 2H -CHz2-Br

Solvent: CDCIs, Reference: TMS at 0 ppm.
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8) ppm Assignment

137.6 C (quaternary, aromatic)
128.5 CH (aromatic)

127.9 CH (aromatic)

127.8 CH (aromatic)

73.1 -CH2-Ph

70.0 -O-CHa-

30.5 -CH2-Br

Solvent: CDCl3

Infrared (IR) Spectroscopy

Frequency (cm™?) Intensity Assighment

3088, 3064, 3032 Weak C-H stretch (aromatic)
2928, 2862 Medium C-H stretch (aliphatic)
1496, 1454 Medium C=C stretch (aromatic)
1107 Strong C-O-C stretch (ether)

C-H out-of-plane bend
738, 698 Strong ]
(aromatic)

615 Medium C-Br stretch

Sample: Neat liquid

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with 7°Br/

214/216 5/5 e1gy)

107 10 [C7H7O]*

91 100 [C7H7]* (Tropylium ion)
77 15 [CeHs]*

65 15 [CsHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
sample such as Benzyl 2-bromoethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg for *H NMR and 20-100 mg for 33C NMR) is
prepared in a suitable deuterated solvent (e.g., CDCls, approximately 0.6-0.7 mL) in a standard
5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS),
may be added for chemical shift calibration. The sample is then placed in the NMR
spectrometer. For *H NMR, a sufficient number of scans are acquired to obtain a good signal-
to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower
natural abundance of the 13C isotope. Proton-decoupled spectra are usually acquired for 3C
NMR to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample, a drop of the substance is placed between two salt plates (e.g., NaCl
or KBr) to form a thin film. The plates are then mounted in the sample holder of the FTIR
spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently,
the spectrum of the sample is acquired. The instrument measures the absorption of infrared
radiation at different frequencies, resulting in a spectrum that reveals the functional groups
present in the molecule.[1]
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Mass Spectrometry (MS)

For a volatile liquid sample, Electron lonization (El) is a common technique. The sample is
introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The
resulting positively charged ions are then accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion,
generating a mass spectrum that shows the molecular ion and various fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Mass Spectrometry Fragmentation of Benzyl 2-
bromoethyl ether

The following diagram illustrates the proposed fragmentation pathway of Benzyl 2-bromoethyl
ether under electron ionization.
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Proposed Mass Spectrometry Fragmentation of Benzyl 2-bromoethyl ether
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromoethyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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